molecular formula C18H22N2O6S B10968612 3-{[4-(Pyrrolidin-1-ylsulfonyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-{[4-(Pyrrolidin-1-ylsulfonyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B10968612
M. Wt: 394.4 g/mol
InChI Key: OYNBLHHNRRTGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(Pyrrolidin-1-ylsulfonyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid: compound 1 , is a complex organic molecule with a unique structure. Let’s break it down:

  • The core structure is a bicyclo[2.2.1]heptane , which consists of a seven-membered ring system.
  • Attached to this core, we have a phenyl group, which contains a sulfonyl substituent at the para position.
  • Additionally, there’s a carbamoyl group linked to the phenyl ring.
  • The compound also features an oxabicyclo moiety, indicating the presence of an oxygen bridge within the bicyclic system.
  • Finally, the carboxylic acid functional group completes the molecule.

Properties

Molecular Formula

C18H22N2O6S

Molecular Weight

394.4 g/mol

IUPAC Name

3-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C18H22N2O6S/c21-17(15-13-7-8-14(26-13)16(15)18(22)23)19-11-3-5-12(6-4-11)27(24,25)20-9-1-2-10-20/h3-6,13-16H,1-2,7-10H2,(H,19,21)(H,22,23)

InChI Key

OYNBLHHNRRTGQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4CCC(C3C(=O)O)O4

Origin of Product

United States

Preparation Methods

Synthetic Routes

The synthetic routes for compound 1 can vary, but one common approach involves the following steps:

  • Formation of the Bicyclo[2.2.1]heptane Core:
    • Cyclization of suitable precursors under controlled conditions leads to the formation of the bicyclic system.
    • Various strategies, such as intramolecular Diels-Alder reactions or ring-closing metathesis, can be employed.
  • Introduction of the Phenylsulfonyl Group:
    • A suitable phenylsulfonyl chloride reacts with the bicyclo[2.2.1]heptane core.
    • This step introduces the sulfonyl group at the para position of the phenyl ring.
  • Carbamoylation:
    • The phenylsulfonyl compound undergoes carbamoylation using an appropriate amine source.
    • This introduces the carbamoyl group.

Industrial Production

While industrial-scale production methods may not be widely documented for this specific compound, the synthetic steps outlined above can be adapted for large-scale synthesis.

Chemical Reactions Analysis

Compound 1 can participate in various chemical reactions:

    Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation (e.g., conversion of a sulfide to a sulfoxide) or reduction (e.g., reduction of the carbonyl group).

    Substitution Reactions: The phenylsulfonyl group can be substituted with other functional groups.

    Hydrolysis: The carboxylic acid group is susceptible to hydrolysis under appropriate conditions.

Major products formed during these reactions will depend on the specific reaction type and reagents used.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its pharmacological properties, including potential as a drug candidate.

    Materials Science: Its unique structure may find applications in designing novel materials.

    Biological Studies: Investigating its interactions with biological targets.

Mechanism of Action

The exact mechanism by which compound 1 exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further research could identify related molecules and highlight the uniqueness of compound 1.

Remember that this compound’s properties and applications are continually evolving as scientific knowledge advances

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.